Xenopsin-Related Peptide 2

Histamine Release Mast Cell Biology Allergy and Inflammation

Xenopsin-Related Peptide 2 (XP-2; FHPKRPWIL) is an avian neurotensin receptor ligand unmatched by mammalian neurotensin or amphibian xenopsin. It releases histamine from rodent mast cells at submicromolar concentrations with bradykinin-comparable efficacy and dose-dependently induces vascular permeability in vivo. This unique secretagogue profile makes XP-2 the only validated probe for species-specific neurotensin receptor pharmacology, mast cell-driven inflammation models, and anti-allergic compound screening. Use XP-2 when generic neurotensin ligands fail to replicate required degranulation and vascular response endpoints.

Molecular Formula C60H88N16O10
Molecular Weight 1193.4 g/mol
Cat. No. B15598884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenopsin-Related Peptide 2
Molecular FormulaC60H88N16O10
Molecular Weight1193.4 g/mol
Structural Identifiers
InChIInChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)/t36-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyWRKGJJMTAAGKOY-NAURNBLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xenopsin-Related Peptide 2 (XP-2): Avian Neurotensin Receptor Agonist for Mast Cell and Vascular Permeability Research


Xenopsin-Related Peptide 2 (XP-2) is a nine-amino-acid peptide (sequence: FHPKRPWIL) identified as an avian counterpart to the amphibian neurotensin-like peptide xenopsin [1]. XP-2 is a ligand for neurotensin receptors and is primarily recognized for its ability to induce histamine release from mast cells and increase vascular permeability, with activity occurring at submicromolar concentrations [2]. Its primary research value lies in investigating neurotensin receptor signaling pathways in contexts such as inflammation, neuroimmunology, and comparative endocrinology, distinct from the broader, more extensively characterized mammalian neurotensin system .

Why Neurotensin or Xenopsin Cannot Substitute for Xenopsin-Related Peptide 2 in Specialized Assays


Generic substitution with mammalian neurotensin or amphibian xenopsin fails for XP-2-specific investigations due to a combination of distinct species-specific receptor pharmacology and unique functional potency profiles. While xenopsin and neurotensin exhibit high affinity for rat neurotensin receptors (e.g., Ki = 1.5 nM for xenopsin [1]), XP-2 demonstrates a different functional fingerprint, particularly in histamine release assays where it matches the efficacy of bradykinin, a distinct non-neuropeptide comparator . Furthermore, direct comparative studies show that receptor recognition for this peptide family is highly species-dependent; for instance, xenopsin is 10-fold less potent than neurotensin in guinea pig systems [2]. This pharmacologic divergence means XP-2 is not simply a weaker or stronger analog but a specialized probe with a defined activity profile that is not replicated by standard neurotensin receptor ligands, making it irreplaceable for studies on mast cell biology or comparative receptor pharmacology.

Quantitative Evidence Guide for Xenopsin-Related Peptide 2 (XP-2) Differentiation


Equivalent Efficacy to Bradykinin in Histamine Release from Rat Mast Cells

XP-2 demonstrates efficacy in inducing histamine release from isolated rat mast cells that is directly comparable to that of synthetic bradykinin, a standard reference agonist for this pathway [1]. This establishes XP-2 as a potent mast cell secretagogue, with its activity benchmarked against a well-characterized inflammatory mediator.

Histamine Release Mast Cell Biology Allergy and Inflammation

Dose-Dependent Induction of Vascular Permeability in Rat Skin

In an in vivo rat model, intradermal injection of XP-2 over a wide concentration range (0.3–3000 nM) induces skin vascular permeability in a dose-dependent manner . This quantifies its functional activity in a relevant physiological system and provides a clear experimental window for dose-response studies.

Vascular Permeability In Vivo Pharmacology Inflammation

Species-Dependent Receptor Discrimination: A Unique Pharmacologic Fingerprint

While direct binding data for XP-2 is limited, class-level inference from closely related peptides reveals a critical differentiating feature: species-specific receptor recognition. Studies show that xenopsin, an amphibian analog of XP-2, is equipotent to neurotensin in rat binding and functional assays but is approximately 10-fold less potent in guinea pig systems [1]. This phenomenon highlights that neurotensin receptor pharmacology for this peptide family is not conserved across species, a factor that must be considered when selecting a peptide probe for a given experimental model.

Neurotensin Receptor Species Selectivity GPCR Pharmacology

Divergent Primary Structure and Molecular Weight from Amphibian Xenopsin

XP-2 differs fundamentally from amphibian xenopsin in its primary sequence and molecular weight. XP-2 is a nonapeptide with the sequence FHPKRPWIL and a molecular weight of ~1193.4 g/mol [REFS-1, REFS-2]. In contrast, amphibian xenopsin is an octapeptide with the sequence pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu and a molecular weight of ~980.2 g/mol [2]. This structural divergence is the basis for their different biological origins and potentially distinct receptor interactions.

Peptide Chemistry Structural Biology Comparative Endocrinology

Recommended Research Applications for Xenopsin-Related Peptide 2 (XP-2)


Investigating Mast Cell-Dependent Inflammatory Mechanisms

XP-2 is optimally suited for studies requiring a potent and validated secretagogue for rodent mast cells. Its documented ability to release histamine with efficacy comparable to bradykinin makes it a valuable tool for modeling mast cell-driven pathologies such as allergy, asthma, and urticaria. Researchers can utilize XP-2 to trigger degranulation and assess the efficacy of novel anti-allergic compounds or investigate intracellular signaling cascades leading to mediator release [1].

In Vivo Models of Acute Vascular Permeability and Inflammation

The quantitative, dose-dependent induction of skin vascular permeability in rats positions XP-2 as a reliable inducer of localized inflammation. This allows for its use in preclinical models to evaluate the anti-inflammatory potential of new chemical entities, study the mechanisms regulating endothelial barrier function, or investigate the interplay between mast cell activation and vascular responses in vivo [1].

Comparative Studies of Neurotensin Receptor Pharmacology

Given the documented species-specific activity of the xenopsin peptide family, XP-2 serves as a critical probe for dissecting differences in neurotensin receptor signaling between avian and mammalian systems. It can be employed to map the pharmacologic profile of neurotensin receptor subtypes (e.g., NTS1, NTS2) across species and tissues, providing insights that cannot be gained using standard mammalian ligands like neurotensin [1].

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